3-(3,6-dichloro-2-fluorophenyl)prop-2-enoic acid
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Overview
Description
3-(3,6-dichloro-2-fluorophenyl)prop-2-enoic acid is an organic compound with the molecular formula C9H5Cl2FO2. It is a derivative of cinnamic acid, where the phenyl ring is substituted with chlorine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-dichloro-2-fluorophenyl)prop-2-enoic acid typically involves the reaction of 3,6-dichloro-2-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
3-(3,6-dichloro-2-fluorophenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,6-dichloro-2-fluorophenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3,6-dichloro-2-fluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloro-2-methoxybenzoic acid (Dicamba): A widely used herbicide with similar structural features.
3,6-Dichloro-2-fluorobenzoic acid: Another derivative with similar halogen substitutions but different functional groups.
Uniqueness
3-(3,6-dichloro-2-fluorophenyl)prop-2-enoic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
1807393-04-9 |
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Molecular Formula |
C9H5Cl2FO2 |
Molecular Weight |
235.04 g/mol |
IUPAC Name |
3-(3,6-dichloro-2-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Cl2FO2/c10-6-2-3-7(11)9(12)5(6)1-4-8(13)14/h1-4H,(H,13,14) |
InChI Key |
LUILXZDRKJCEJP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1Cl)C=CC(=O)O)F)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C=CC(=O)O)F)Cl |
Origin of Product |
United States |
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